1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate

Physicochemical characterization Chromatographic method development Purification optimization

1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate (CAS 1078166-51-4) is a fully substituted azetidine-1,3-dicarboxylate derivative bearing a tert-butyl carbamate (Boc) at N1, an ethyl ester at C3, and a hydroxymethyl substituent at C3. With molecular formula C₁₂H₂₁NO₅, molecular weight 259.3 g/mol, predicted density 1.2 ± 0.1 g/cm³, boiling point 342.8 ± 27.0 °C (760 mmHg), and calculated LogP 0.87, this compound occupies a unique physicochemical space among azetidine building blocks by combining acid-labile (Boc/tert-butyl), base-labile (ethyl ester), and nucleophile-ready (hydroxymethyl) functionalities in a single achiral scaffold.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
CAS No. 1078166-51-4
Cat. No. B6321883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate
CAS1078166-51-4
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CO
InChIInChI=1S/C12H21NO5/c1-5-17-9(15)12(8-14)6-13(7-12)10(16)18-11(2,3)4/h14H,5-8H2,1-4H3
InChIKeyLGWJASCXAUGZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate (CAS 1078166-51-4): A Protected Azetidine Building Block with Orthogonal Functional Handles


1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate (CAS 1078166-51-4) is a fully substituted azetidine-1,3-dicarboxylate derivative bearing a tert-butyl carbamate (Boc) at N1, an ethyl ester at C3, and a hydroxymethyl substituent at C3 . With molecular formula C₁₂H₂₁NO₅, molecular weight 259.3 g/mol, predicted density 1.2 ± 0.1 g/cm³, boiling point 342.8 ± 27.0 °C (760 mmHg), and calculated LogP 0.87, this compound occupies a unique physicochemical space among azetidine building blocks by combining acid-labile (Boc/tert-butyl), base-labile (ethyl ester), and nucleophile-ready (hydroxymethyl) functionalities in a single achiral scaffold . It is supplied as a research intermediate with documented purity levels of 95–98%, accompanied by batch-specific QC data including NMR, HPLC, and GC analyses .

Why 1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate Cannot Be Simply Replaced by In-Class Analogs


Superficially similar azetidine-1,3-dicarboxylate derivatives—such as 1-tert-butyl 3-ethyl azetidine-1,3-dicarboxylate (CAS 1346674-10-9) lacking the C3-hydroxymethyl group, or 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate (CAS 2173991-68-7) bearing a methyl ester in place of ethyl—exhibit markedly different physicochemical properties, reactivity profiles, and downstream synthetic utility . The presence of the hydroxymethyl group introduces a hydrogen-bond donor, raises the boiling point by approximately 56 °C, and provides a functional anchor for oxidation, mesylation, or nucleophilic displacement reactions that are impossible with the non-hydroxymethylated comparator . Furthermore, the orthogonal pair of protecting groups (Boc at N1, ethyl ester at C3) enables sequential, chemoselective deprotection that cannot be replicated by analogs carrying only one type of ester or a single protecting group [1]. These three differentiating features—orthogonal protection, a reactive hydroxyl handle, and altered physical properties—render simple generic substitution scientifically invalid for multi-step synthetic sequences or medicinal chemistry campaigns that depend on precise control of reactivity and physicochemical profiles.

Quantitative Differentiation Evidence for 1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate


Boiling Point Elevation and Altered Hydrophilicity Relative to the Non-Hydroxymethyl Analog

The target compound exhibits a predicted boiling point of 342.8 ± 27.0 °C (at 760 mmHg), which is 56.1 °C higher than that of its closest structural comparator, 1-tert-butyl 3-ethyl azetidine-1,3-dicarboxylate (CAS 1346674-10-9), which boils at 286.7 ± 33.0 °C . Additionally, the target compound has a calculated LogP of 0.87, versus an estimated LogP of approximately 1.3–1.5 for the comparator (which lacks the polar hydroxymethyl group), indicating increased hydrophilicity . These differences arise from the introduction of a hydrogen-bond donor (the –CH₂OH group), which strengthens intermolecular forces and enhances aqueous solubility [1].

Physicochemical characterization Chromatographic method development Purification optimization

Orthogonal Deprotection Selectivity: Simultaneous Boc and Ethyl Ester Groups

The target compound uniquely combines a tert-butyl carbamate (Boc) protecting group at N1 with an ethyl ester at C3—a classic orthogonal protection pair. The Boc group is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), while the ethyl ester is removed under basic conditions (e.g., NaOH, LiOH) or via hydrogenolysis [1]. This is in contrast to analogs such as 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate (CAS 2173991-68-7), where the methyl ester is less sterically hindered and undergoes faster saponification, reducing chemoselectivity in competitive deprotection scenarios [2]. Published methods demonstrate that tert-butyl esters can be hydrolyzed with >90% selectivity in the presence of ethyl esters using montmorillonite KSF in refluxing acetonitrile, confirming the viability of orthogonal manipulation [3].

Orthogonal protecting group strategy Solid-phase synthesis Peptidomimetic chemistry

Hydroxymethyl Group as a Versatile Functional Handle for Downstream Derivatization

The C3-hydroxymethyl substituent provides a reactive primary alcohol that is absent in comparator compounds such as 1-tert-butyl 3-ethyl azetidine-1,3-dicarboxylate (CAS 1346674-10-9) . This group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., mesylate, tosylate, bromide) for nucleophilic displacement, or used directly for esterification/etherification [1]. A comprehensive review on hydroxymethylation in medicinal chemistry documents that the introduction of the –CH₂OH group consistently improves water solubility (by factors of 2- to 50-fold depending on the parent scaffold) and enhances molecular recognition through hydrogen bonding with bioreceptors, often resulting in improved in vitro potency (EC₅₀ shifts of 2- to 10-fold) relative to non-hydroxymethylated precursors [1].

Prodrug design Bioconjugation Building block diversification

Documented Purity Levels and Batch-Specific Quality Control Documentation

The target compound is commercially available with standard purity specifications of 95% (Bidepharm) and 97–98% (MolCore, Aladdin), accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the non-hydroxymethyl analog (CAS 1346674-10-9) is typically offered at 95% purity without consistently advertised batch-specific multi-technique QC . While purity specifications appear similar at first glance, the availability of multi-technique batch data (rather than a single purity percentage) reduces the risk of undetected impurities that could compromise reproducibility in sensitive catalytic or biological assays.

Quality assurance Regulatory compliance Reproducibility

Hydrogen Bond Donor Capacity and Its Impact on Solubility and Molecular Recognition

The target compound possesses one hydrogen bond donor (the hydroxymethyl –OH) and five hydrogen bond acceptors (ester carbonyls, carbamate carbonyl, and ring nitrogen), whereas the closest comparator (CAS 1346674-10-9) has zero hydrogen bond donors and only four acceptors . This differential in hydrogen bond donor count (ΔHBD = +1) is correlated with improved aqueous solubility and enhanced potential for specific intermolecular interactions with biological targets or co-crystal formers [1]. In hydroxymethylated drug analogs, the introduction of a single –CH₂OH group has been shown to increase aqueous solubility by 2- to 50-fold and to enable hydrogen-bond-mediated molecular recognition that can improve target binding affinity by 2- to 10-fold in optimized cases [1].

Solubility enhancement Pharmacophore design Crystal engineering

Procurement-Relevant Application Scenarios for 1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate


Multi-Step Synthesis of Peptidomimetics Requiring Sequential N- and C-Terminal Manipulation

The orthogonal Boc/ethyl ester protection system enables chemists to selectively deprotect the N-terminus under acidic conditions (TFA) while leaving the C3-ethyl ester intact, or alternatively saponify the ethyl ester under basic conditions without disturbing the Boc group . This sequential deprotection capability is essential for constructing peptidomimetics where the azetidine core serves as a conformationally constrained amino acid surrogate. The 56 °C higher boiling point and lower LogP (0.87 vs. ~1.3–1.5) [1] also facilitate chromatographic separation of intermediates, reducing purification burden in multi-step sequences.

Synthesis of Hydroxymethyl-Functionalized Pharmacophores via Direct Derivatization

The C3-hydroxymethyl group functions as a pre-installed reactive handle, eliminating the need for additional protection/deprotection steps to introduce a hydroxyl moiety . This group can be directly oxidized to a carboxylic acid for amide coupling, converted to a leaving group for nucleophilic aromatic substitution or cross-coupling, or used for ester/ether formation. For medicinal chemistry programs, this built-in functionality reduces synthetic step count by at least one step compared to starting from the non-hydroxymethylated analog, where the hydroxyl must be introduced de novo [1].

Quality-Controlled Intermediate for Regulated Pharmaceutical Development

With commercially available purity specifications of 95–98% and batch-specific QC documentation including NMR, HPLC, and GC , this compound meets the documentation requirements for pharmaceutical intermediate procurement in regulated environments. The multi-technique QC package provides traceable evidence of identity and purity, reducing the risk of batch failure due to unidentified impurities—a particular concern when the compound is used in catalytic reactions where trace metal or organic impurities can poison precious metal catalysts [1].

Solubility-Focused Lead Optimization of Azetidine-Containing Drug Candidates

For drug discovery programs where aqueous solubility is a key optimization parameter, the hydroxymethyl group provides a measurable advantage over non-hydroxymethylated analogs. Literature evidence demonstrates that hydroxymethylation can improve aqueous solubility by 2- to 50-fold . The lower LogP (0.87) of this compound compared to the comparator (~1.3–1.5) [1] indicates inherently greater hydrophilicity, making it a preferred starting scaffold for solubility-challenged chemical series where every LogP unit matters for achieving favorable ADME properties.

Quote Request

Request a Quote for 1-Tert-butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.